molecular formula C23H32O4Si B131336 (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene CAS No. 586410-23-3

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene

Cat. No.: B131336
CAS No.: 586410-23-3
M. Wt: 400.6 g/mol
InChI Key: DDFSHSMPMRHYOG-KTKRTIGZSA-N
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Description

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is a synthetic organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene structure and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the stilbene core: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene backbone.

    Introduction of methoxy groups: Methoxylation of the aromatic rings is performed using methyl iodide and a strong base such as sodium hydride.

    Silylation: The tert-butyldimethylsilyloxy group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Optimization of reaction conditions: Using high-yielding and scalable reactions.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydrostilbenes.

    Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Produces quinones or other oxidized stilbene derivatives.

    Reduction: Yields dihydrostilbenes.

    Substitution: Results in halogenated or nitrated stilbenes.

Scientific Research Applications

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene involves its interaction with various molecular targets and pathways:

    Antioxidant activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines.

    Anticancer properties: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another stilbene with similar antioxidant and anticancer properties.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

    Combretastatin: A stilbene derivative known for its potent anticancer activity.

Uniqueness

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and solubility compared to other stilbenes. This modification also allows for easier functionalization and incorporation into various applications.

Properties

IUPAC Name

tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFSHSMPMRHYOG-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456791
Record name (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586410-23-3
Record name (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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